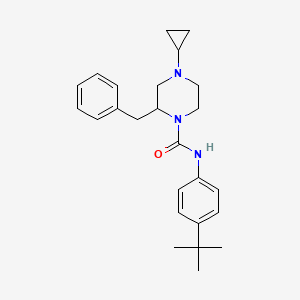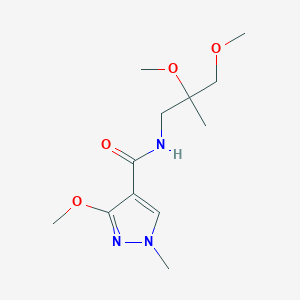
2-benzyl-N-(4-tert-butylphenyl)-4-cyclopropylpiperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-benzyl-N-(4-tert-butylphenyl)-4-cyclopropylpiperazine-1-carboxamide (2-BN-4-TBP-4-CPPC) is an organic compound belonging to the class of piperazine derivatives. It is an important synthetic intermediate in the production of pharmaceuticals, agrochemicals, and other industrial products. It is also used as a starting material for the synthesis of other piperazine derivatives.
Wirkmechanismus
The exact mechanism of action of 2-BN-4-TBP-4-CPPC is not fully understood. However, it is believed to act as an agonist of certain receptors, such as the serotonin and dopamine receptors, which are involved in the regulation of mood, emotion, and behavior. It is also believed to act as an antagonist of certain enzymes, such as the cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins, which are important regulators of inflammation.
Biochemical and Physiological Effects
2-BN-4-TBP-4-CPPC has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, such as serotonin and dopamine, which are involved in the regulation of mood, emotion, and behavior. It has also been shown to inhibit the activity of certain enzymes, such as the cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins, which are important regulators of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
2-BN-4-TBP-4-CPPC has a number of advantages for use in laboratory experiments. It is a relatively stable compound, with a long shelf life. It is also relatively easy to synthesize and can be readily obtained from commercial sources. However, there are some limitations to its use in laboratory experiments. It is a relatively expensive compound, and the yields of the synthesis are often low.
Zukünftige Richtungen
There are a number of potential future directions for the use of 2-BN-4-TBP-4-CPPC. It could be used as a starting material for the synthesis of new compounds, such as new pharmaceuticals or agrochemicals. It could also be used as a tool for the study of its pharmacological effects, such as its effects on the regulation of mood, emotion, and behavior. Additionally, it could be used to develop new materials, such as polymers and nanoparticles.
Synthesemethoden
2-BN-4-TBP-4-CPPC can be synthesized through a number of different methods, including the classical one-pot synthesis, the solid-phase synthesis, and the microwave-assisted synthesis. The classical one-pot synthesis involves the reaction of a substituted piperazine with a carboxylic acid in the presence of a base. The solid-phase synthesis involves the use of a solid support, such as a resin, to facilitate the reaction. The microwave-assisted synthesis is a relatively new method that uses microwave radiation to speed up the reaction.
Wissenschaftliche Forschungsanwendungen
2-BN-4-TBP-4-CPPC has been used in a variety of scientific research applications, including the study of its pharmacological effects, the development of new drugs, and the synthesis of new materials. It has been studied for its potential use in the treatment of certain diseases, such as cancer, diabetes, and cardiovascular diseases. It has also been used in the synthesis of new materials, such as polymers and nanoparticles.
Eigenschaften
IUPAC Name |
2-benzyl-N-(4-tert-butylphenyl)-4-cyclopropylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O/c1-25(2,3)20-9-11-21(12-10-20)26-24(29)28-16-15-27(22-13-14-22)18-23(28)17-19-7-5-4-6-8-19/h4-12,22-23H,13-18H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWQLXPQZKZUIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCN(CC2CC3=CC=CC=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzyl-N-(4-tert-butylphenyl)-4-cyclopropylpiperazine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(propan-2-yloxy)benzamide](/img/structure/B6428305.png)
![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B6428308.png)


![1-[(4-chlorophenyl)methyl]-3-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)urea](/img/structure/B6428319.png)
![3-ethyl-1-{[5-(thiophen-2-yl)furan-2-yl]methyl}urea](/img/structure/B6428320.png)
![1-({[2,3'-bifuran]-5-yl}methyl)-3-tert-butylurea](/img/structure/B6428330.png)
![3-({[2,3'-bifuran]-5-yl}methyl)-1-cyclopentylurea](/img/structure/B6428336.png)
![3-({[2,3'-bifuran]-5-yl}methyl)-1-(2-methoxyphenyl)urea](/img/structure/B6428338.png)
![1-(2H-1,3-benzodioxol-5-yl)-3-({[2,3'-bifuran]-5-yl}methyl)urea](/img/structure/B6428344.png)
![N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B6428369.png)
![N-(3-chloro-4-fluorophenyl)-N'-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide](/img/structure/B6428373.png)
![3-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B6428376.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-2-phenylbutanamide](/img/structure/B6428381.png)